molecular formula C18H18ClNO2 B1343323 4'-chloro-3-morpholinomethyl benzophenone CAS No. 898765-44-1

4'-chloro-3-morpholinomethyl benzophenone

Cat. No.: B1343323
CAS No.: 898765-44-1
M. Wt: 315.8 g/mol
InChI Key: AYDJYRIUSIGUQS-UHFFFAOYSA-N
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Description

Benzophenones are aromatic ketones with a diphenylmethane backbone, widely studied for their applications in pharmaceuticals, photochemistry, and polymer science .

Synthetic routes for such compounds often involve Friedel-Crafts acylation or nucleophilic substitution reactions.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDJYRIUSIGUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643083
Record name (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-44-1
Record name Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-morpholinomethylbenzophenone typically involves a multi-step processThe reaction conditions often involve the use of anhydrous aluminum chloride (AlCl3) as a catalyst and an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) .

Industrial Production Methods

Industrial production methods for 4’-Chloro-3-morpholinomethylbenzophenone may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-morpholinomethylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

4’-Chloro-3-morpholinomethylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-morpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural Analogues with Heterocyclic Substituents

4-Chloro-2-fluoro-3′-thiomorpholinomethyl Benzophenone ()
  • Substituents: Chloro (4′), fluoro (2), thiomorpholinomethyl (3′).
  • Key Differences : Replacing morpholine with thiomorpholine (sulfur instead of oxygen in the heterocycle) increases lipophilicity and alters electronic properties. Thiomorpholine’s sulfur atom may enhance radical stabilization in photochemical applications .
  • Applications: Potential as a photoinitiator with shifted activation wavelengths compared to oxygen-containing analogs.
2,4-Dichloro-4′-(4-methylpiperazinomethyl) Benzophenone ()
  • Substituents: Dichloro (2,4), 4-methylpiperazinomethyl (4′).
  • Key Differences: The piperazine ring introduces a basic nitrogen, improving water solubility and enabling pH-dependent reactivity.
4′-Cyano-3-(3-pyrrolidinomethyl) Benzophenone ()
  • Substituents: Cyano (4′), pyrrolidinomethyl (3).

Analogues with Aromatic/Aliphatic Substituents

4-Chloro-3′,4′-dimethoxybenzophenone ()
  • Substituents : Chloro (4), dimethoxy (3′,4′).
  • Key Differences : Methoxy groups are electron-donating, counteracting the electron-withdrawing chloro substituent. This balance may reduce reactivity in crosslinking but improve UV absorption for applications in sunscreen formulations .
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone ()
  • Substituents : Fluoro (4), hydroxy (4), methyl (3).
  • Key Differences : The hydroxy group enables hydrogen bonding, improving crystallinity and antifungal activity. Methyl groups enhance hydrophobic interactions, as demonstrated in antifungal studies .

Biological Activity

4'-Chloro-3-morpholinomethyl benzophenone (CAS No. 898765-44-1) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique morpholinomethyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular structure of this compound features a benzophenone core with a morpholinomethyl group and a chlorine substituent at the para position. The presence of these functional groups influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H16ClN O
Molecular Weight283.76 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white powder

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. It interacts with specific molecular targets, potentially affecting various biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes, impacting their catalytic functions, which is crucial in drug development contexts.

Anti-inflammatory Properties

Studies have suggested that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This makes it a candidate for further investigation in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. Specific studies have reported decreased cell viability in neuroblastoma and breast carcinoma cells upon treatment with similar benzophenone derivatives . These findings suggest potential applications in cancer therapeutics.

Case Study 1: Enzyme Inhibition

A study conducted on various benzophenones indicated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies showed that treatment with this compound resulted in significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis, highlighting its potential role as an anticancer agent.

Table 2: Comparison of Biological Activities

CompoundAnti-inflammatoryCytotoxicityEndocrine Disruption Potential
This compoundYesModeratePotentially
Benzophenone-3 (BP-3)YesLowConfirmed
Benzophenone-1NoLowConfirmed

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